2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s a bicyclic system with multiple applications and is known to exhibit a wide range of biological properties . Benzothiazoles and their derivatives have shown pronounced antioxidant activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
- Application : cFTOF serves as a solvent for lithium metal batteries. It combines high-voltage stability (up to 6 V) with tunable Li⁺ solvation structure. In low-salt concentration electrolyte systems, it enhances the formation of Li⁺-FSI anion pairs .
- Application : Incorporating trifluoromethylpyridines into active ingredients enhances their bioactivity and metabolic stability. Researchers explore this motif for designing novel compounds with improved properties .
- Application : Scientists utilize this compound to study protein structures, interactions, and functions. Its unique properties contribute to understanding cellular processes and disease mechanisms .
High-Voltage Lithium Metal Batteries
Agrochemical and Pharmaceutical Ingredients
Proteomics Research
Mechanism of Action
Target of Action
It has been used as a solvent in lithium metal batteries . The compound appears to interact with lithium ions and FSI anions in low salt concentration electrolyte systems .
Mode of Action
The compound, also known as 2-ethoxy-4-(trifluoromethyl)-1,3-dioxolane (cFTOF), is used as a single ether for lithium metal batteries . It combines high voltage stability up to 6V and adjustable Li+ solvation structure . It increases the ion pair of Li+ with FSI anions in low salt concentration electrolyte systems .
Biochemical Pathways
Its role in lithium metal batteries suggests it may influence electrochemical pathways related to lithium ion transport .
Pharmacokinetics
As a solvent in lithium metal batteries, its bioavailability would be more relevant in an industrial context rather than a biological one .
Result of Action
The compound’s action results in increased ion pairing of Li+ with FSI anions in low salt concentration electrolyte systems, contributing to the performance of lithium metal batteries .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the concentration of lithium ions and FSI anions, as well as the overall conditions within the battery system .
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-2-19-6-9(18)16-11-17-10-7(12(13,14)15)4-3-5-8(10)20-11/h3-5H,2,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQHXGMZECPXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NC2=C(C=CC=C2S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide |
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